1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyrazole and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized from a thioamide and an α-haloketone, while the pyrazole ring can be formed from a hydrazine derivative and a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the coupling of the pyrazole and thiazole rings. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of the pyrazole and thiazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-methyl-5-(2-methyl-1,3-thiazol-5-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10N4S/c1-5-10-4-7(13-5)6-3-8(9)12(2)11-6/h3-4H,9H2,1-2H3 |
InChI Key |
PLEYBNULIRWYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
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